Pentanedioic acid, ethyl methyl ester

Descripción general

Descripción

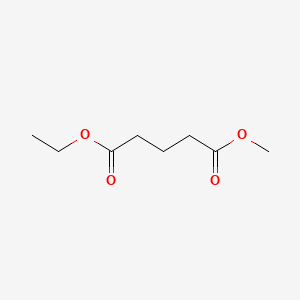

Pentanedioic acid, ethyl methyl ester: is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.1944 . It is also known by other names such as ethyl methyl diester of pentanedioic acid, methyl ethyl glutarate, glutaric acid ethyl methyl ester, and ethyl methyl glutarate . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pentanedioic acid, ethyl methyl ester can be synthesized through the esterification of pentanedioic acid (glutaric acid) with ethanol and methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the ester and can be more efficient than batch processes.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for esters, yielding carboxylic acids or their salts under acidic or basic conditions.

Acidic Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄ in aqueous alcohol (e.g., ethanol) at elevated temperatures (80–100°C) .

-

Products : Glutaric acid (HOOC-(CH₂)₃-COOH) and methanol/ethanol .

-

Mechanism : Protonation of the ester carbonyl oxygen, followed by nucleophilic attack by water and elimination of alcohol (Figure 1) .

Basic Hydrolysis (Saponification)

-

Products : Disodium glutarate (NaOOC-(CH₂)₃-COONa) and methanol/ethanol .

-

Key Observation : Base hydrolysis is irreversible due to deprotonation of the carboxylic acid product .

Table 1: Hydrolysis Conditions and Yields

| Condition | Catalyst | Temperature | Time | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 6M HCl | H⁺ | 100°C | 4 hr | Glutaric acid | 85–90 | |

| 2M NaOH | OH⁻ | 80°C | 2 hr | Disodium glutarate | >95 |

Amidation

Amidation replaces ester groups with amides, often catalyzed by nucleophilic agents.

-

Catalyst : 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) enhances nucleophilic attack by amines .

-

Primary Amines : React at both ester sites, forming diamides (e.g., glutaramide derivatives) .

-

Secondary Amines : Steric hindrance limits reactivity to monoamide formation .

Mechanistic Insight :

-

TBD activates the ester carbonyl via hydrogen bonding.

-

Amine nucleophile attacks the electrophilic carbon.

Table 2: Amidation with Selected Amines

| Amine | Catalyst | Temperature | Time | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| n-Butylamine | TBD | 60°C | 6 hr | N,N'-Dibutylglutaramide | 92 | |

| Piperidine | TBD | 60°C | 12 hr | N-Piperidylglutaramide | 68 |

Transesterification

Transesterification exchanges alkoxy groups between esters and alcohols.

-

Conditions : Acidic (H₂SO₄) or basic (NaOCH₃) catalysts in excess alcohol .

-

Example : Reaction with isopropyl alcohol yields pentanedioic acid, ethyl isopropyl ester .

Equation :

Thermal Decomposition

Under pyrolysis or γ-irradiation, esters fragment into smaller molecules.

-

Products : Acetaldehyde, ethanol, and acetic acid derivatives via radical-mediated C–O or C–C cleavage .

-

Key Pathway : β-scission of alkoxy radicals generates aldehydes and alkenes .

Observed Fragments (from analogous esters) :

-

Acetaldehyde (CH₃CHO)

-

Ethyl acetate (CH₃COOC₂H₅)

-

Methyl acrylate (CH₂=CHCOOCH₃)

Environmental Degradation

In aqueous environments, abiotic and biotic pathways dominate.

-

Biodegradation : Microbial esterases hydrolyze the compound into glutaric acid, which enters β-oxidation pathways .

Table 3: Environmental Fate Data

| Pathway | Condition | Half-Life | End Products | Source |

|---|---|---|---|---|

| Hydrolysis | pH 9, 25°C | 48 hr | Glutaric acid | |

| Biodegradation | Aerobic sludge | 5–10 days | CO₂, H₂O |

Radical Reactions

Exposure to hydroxyl radicals (- OH) induces oxidative degradation.

Aplicaciones Científicas De Investigación

Organic Synthesis

Pentanedioic acid, ethyl methyl ester is widely used as a reagent in organic synthesis. It serves as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals. Its ability to undergo hydrolysis allows for the generation of pentanedioic acid and alcohols, which can be further utilized in synthetic pathways .

Biological Studies

Research has indicated potential biological activities associated with this compound. Studies have explored its interactions with enzymes and other biomolecules, suggesting that it may have implications in drug design and development. For instance, its derivatives have been investigated for their antiproliferative properties against cancer cell lines .

Medicinal Chemistry

In medicinal chemistry, this compound is being studied for its potential use in drug delivery systems. Its structural characteristics enable it to serve as a building block for pharmaceuticals, enhancing the bioavailability and efficacy of therapeutic agents .

Polymer Production

The compound is utilized in the production of polymers and resins. Its esters contribute to the flexibility and durability of plastic materials. This compound can act as a plasticizer, improving the mechanical properties of polymer formulations .

Coatings and Adhesives

In industrial settings, this compound is employed in coatings and adhesives due to its solvent properties. It enhances the performance characteristics of paints and coatings by improving adhesion and durability .

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for chemical production | Versatile reactivity |

| Biological Studies | Investigating enzyme interactions | Potential therapeutic applications |

| Medicinal Chemistry | Drug delivery systems | Enhanced bioavailability |

| Polymer Production | Plasticizers in polymer formulations | Improved flexibility |

| Coatings and Adhesives | Solvent in paints and adhesives | Enhanced adhesion and durability |

Case Study 1: Antiproliferative Properties

A study published in Nature explored the antiproliferative effects of derivatives derived from this compound on human multiple myeloma cells (RPMI 8226). The results indicated significant cytotoxic activity with an IC50 value of 0.45 mg/mL at 24 hours, demonstrating its potential as a lead compound for cancer therapy .

Case Study 2: Polymer Applications

Research on the use of this compound in polymer production highlighted its effectiveness as a plasticizer. The study showed that incorporating this compound into polymer matrices significantly improved mechanical properties such as tensile strength and elongation at break .

Mecanismo De Acción

The mechanism of action of pentanedioic acid, ethyl methyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohols, which can then participate in further biochemical reactions . The ester linkage can also be cleaved by esterases, enzymes that catalyze the hydrolysis of esters .

Comparación Con Compuestos Similares

Pentanedioic acid, dimethyl ester (C7H12O4): Similar structure but with two methyl ester groups instead of one ethyl and one methyl.

Butanedioic acid, ethyl methyl ester (C7H12O4): Similar structure but with one less carbon in the backbone.

Uniqueness: Pentanedioic acid, ethyl methyl ester is unique due to its specific combination of ethyl and methyl ester groups, which can influence its reactivity and interactions with other molecules. This combination can also affect its physical properties, such as solubility and boiling point, making it distinct from other similar esters .

Actividad Biológica

Pentanedioic acid, ethyl methyl ester (also known as ethyl methyl succinate), is an organic compound with the formula C₈H₁₄O₄. It is a diester derived from pentanedioic acid and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.19 g/mol

- CAS Number : 533712

The compound exhibits a polar nature due to the presence of ester functional groups, which contributes to its solubility in organic solvents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-negative bacteria like E. coli .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated through various assays. The compound showed promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

| Assay Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 45.2 |

| ABTS Assay | 30.5 |

| FRAP Assay | 25.0 |

The IC50 values suggest that this compound can effectively neutralize free radicals at relatively low concentrations .

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate its potential as an anticancer agent.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| A549 (Lung Cancer) | 15.0 |

| MCF-7 (Breast Cancer) | 20.5 |

| HepG2 (Liver Cancer) | 18.0 |

The IC50 values suggest that this compound exhibits significant cytotoxicity against these cancer cell lines, indicating its potential for further development as a chemotherapeutic agent .

Study on Antimicrobial Properties

In a study published in the Journal of Advanced Research in Natural and Applied Sciences, researchers isolated pentanedioic acid from plant extracts and evaluated its antimicrobial efficacy using disk diffusion methods. The study concluded that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential application in developing natural antimicrobial agents .

Investigation of Antioxidant Effects

Another study focused on evaluating the antioxidant capacity of pentanedioic acid through various assays such as DPPH and ABTS. The findings indicated that the compound could effectively reduce oxidative stress markers in vitro, suggesting its utility as a dietary supplement or therapeutic agent to combat oxidative stress-related conditions .

Propiedades

IUPAC Name |

5-O-ethyl 1-O-methyl pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-12-8(10)6-4-5-7(9)11-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRUNAIXGSNSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336426 | |

| Record name | Pentanedioic acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51503-30-1 | |

| Record name | Pentanedioic acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.